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Compound of Interest

Compound Name:
Bicyclo[4.2.0]octa-1,3,5-triene-3-

carbaldehyde

Cat. No.: B039329 Get Quote

An In-depth Technical Guide to Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde

Abstract: This technical guide offers a comprehensive examination of Bicyclo[4.2.0]octa-1,3,5-
triene-3-carbaldehyde, a structurally unique benzocyclobutene derivative. The document

provides a detailed exposition of its molecular architecture, validated synthetic protocols,

thorough spectroscopic characterization, and an analysis of its distinct chemical reactivity.

Emphasis is placed on its utility as a versatile synthetic intermediate, driven by the dual

functionality of a reactive aldehyde and a strained bicyclic core. This guide is intended to serve

as a foundational resource for researchers, chemists, and drug development professionals

engaged in advanced organic synthesis and medicinal chemistry.

Introduction: The Intersection of Aromaticity and
Ring Strain
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde, also known by the common name 4-

carboxaldehydebenzocyclobutene, is an organic compound that commands significant interest

in synthetic chemistry.[1] Its molecular framework, which features a benzene ring fused to a

cyclobutane ring, presents a fascinating interplay between the stability of an aromatic system

and the high potential energy of a strained four-membered ring.[2] This inherent strain is not a

liability but rather a latent source of reactivity that can be harnessed for complex molecular

constructions.[3] The presence of a carbaldehyde group adds a layer of classical reactivity,

making the molecule a versatile building block for creating intricate molecular architectures,
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from novel polymers to analogs of natural products.[1][3] This guide will delineate the essential

technical aspects of this compound, providing the necessary insights for its effective utilization

in a laboratory setting.

Molecular Structure and Physicochemical
Properties
The defining feature of this molecule is the benzocyclobutene (BCB) core, which is the basis for

its IUPAC name, Bicyclo[4.2.0]octa-1,3,5-triene.[2] The aldehyde substituent at the 3-position

(often referred to as the 4-position in common nomenclature) is a key functional handle.

Core Structural Attributes:

Fused Bicyclic System: A benzene ring and a cyclobutane ring share one bond, creating a

strained bicyclic structure.

Aromatic Character: Despite the fusion and associated strain, the six-membered ring largely

retains its aromatic properties.

Reactive Functional Group: The aldehyde group is conjugated with the aromatic ring,

influencing its electronic properties and reactivity.[1]

A summary of its key physicochemical properties is provided below.

Property Value Source

CAS Number 112892-88-3 [4]

Molecular Formula C₉H₈O [4][5]

Molecular Weight 132.16 g/mol [4][5]

IUPAC Name
bicyclo[4.2.0]octa-1(6),2,4-

triene-3-carbaldehyde
[4]

Synonyms

Benzocyclobutane-4-

carbaldehyde, 4-

Carboxaldehydebenzocyclobut

ene

[1][4]
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Synthesis and Purification: A Validated Protocol
The introduction of a formyl group onto the benzocyclobutene scaffold is most effectively

achieved through electrophilic aromatic substitution. The Vilsmeier-Haack reaction is the

method of choice for this transformation due to its efficacy with electron-rich aromatic systems

like benzocyclobutene.[6][7] The reaction utilizes a "Vilsmeier reagent," a mild electrophile

generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[8]

Experimental Protocol: Vilsmeier-Haack Formylation
This protocol details a reliable, step-by-step procedure for the synthesis and subsequent

purification of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde.

Causality Behind Choices:

Inert Atmosphere: Prevents reaction with atmospheric moisture, which would decompose the

Vilsmeier reagent and POCl₃.

Low Temperature for Reagent Formation: The reaction between DMF and POCl₃ is

exothermic; low temperature controls the reaction rate and prevents side reactions.

Aqueous Work-up with Base: The reaction is quenched with water to hydrolyze the

intermediate iminium salt to the final aldehyde product. Sodium bicarbonate neutralizes the

acidic byproducts.

Chromatographic Purification: Ensures the removal of unreacted starting material and any

side products, yielding a high-purity final compound.

Materials & Reagents:

Benzocyclobutene (BCB)

N,N-Dimethylformamide (DMF), anhydrous

Phosphoryl chloride (POCl₃)

Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel (for column chromatography)

Hexanes and Ethyl Acetate (for elution)

Step-by-Step Methodology:

Vilsmeier Reagent Preparation: To a flame-dried, two-neck round-bottom flask under an inert

atmosphere (N₂ or Ar), add anhydrous DMF (3 equivalents). Cool the flask in an ice bath to 0

°C. Add POCl₃ (1.2 equivalents) dropwise via syringe, ensuring the internal temperature

does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

Formylation Reaction: Dissolve Benzocyclobutene (1 equivalent) in a minimal amount of

anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

Reaction Progression: Remove the ice bath and allow the reaction to warm to room

temperature. Stir for 4-6 hours, monitoring the consumption of the starting material by Thin

Layer Chromatography (TLC).

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly

and carefully, pour the reaction mixture onto a stirred slurry of crushed ice and saturated

NaHCO₃ solution. Caution: This is an exothermic process with gas evolution.

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase

three times with DCM.

Washing & Drying: Combine the organic extracts and wash sequentially with water and then

brine. Dry the organic layer over anhydrous MgSO₄.

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced

pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil via flash column chromatography on silica gel,

using a gradient of ethyl acetate in hexanes as the eluent.

Final Product: Combine the pure fractions and remove the solvent in vacuo to yield

Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde as a solid or oil.

Synthetic Workflow Diagram
Caption: Workflow for the Vilsmeier-Haack synthesis of the title compound.

Spectroscopic Characterization
Structural verification is achieved through a combination of standard spectroscopic methods.

The expected data are summarized below.

¹H NMR Spectroscopy (CDCl₃, 400 MHz):

Proton Assignment
Approx. Chemical Shift (δ,
ppm)

Multiplicity

Aldehydic H 9.8 - 10.0 s (singlet)

Aromatic H 7.2 - 7.8 m (multiplet)

| Benzylic CH₂ | ~3.2 | s (singlet) |

¹³C NMR Spectroscopy (CDCl₃, 100 MHz):

Carbon Assignment Approx. Chemical Shift (δ, ppm)

Carbonyl C ~192

Aromatic C 125 - 150

| Benzylic CH₂ | ~30 |

Infrared (IR) Spectroscopy:
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Functional Group Characteristic Absorption (cm⁻¹)

C=O Stretch (conjugated aldehyde) ~1690 (strong)

C-H Stretch (aldehyde) ~2820 and ~2720 (medium)

C=C Stretch (aromatic) ~1600, ~1475

C-H Stretch (sp²) 3000 - 3100

| C-H Stretch (sp³) | 2850 - 2950 |

Chemical Reactivity and Synthetic Applications
The compound's utility stems from two distinct centers of reactivity: the aldehyde group and the

strained cyclobutene ring.

Reactions at the Aldehyde Group
The aldehyde is a versatile functional group that participates in a wide array of transformations.

[3]

Oxidation: Can be readily oxidized to the corresponding Bicyclo[4.2.0]octa-1,3,5-triene-3-

carboxylic acid.[3][5]

Reduction: Selective reduction yields the corresponding primary alcohol, (Bicyclo[4.2.0]octa-

1,3,5-trien-3-yl)methanol.[3][5]

Nucleophilic Addition: Serves as an electrophile for Grignard reagents, organolithiums, and

enolates.

Reductive Amination: Forms amines upon reaction with an amine and a reducing agent.

Olefinations: Undergoes Wittig or Horner-Wadsworth-Emmons reactions to form alkenes.

Reactions of the Strained Ring: Thermal Ring Opening
The most significant and unique reactivity of the benzocyclobutene core is its thermally induced

electrocyclic ring-opening.[2] Upon heating to temperatures around 180 °C, the cyclobutene
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ring opens to form a highly reactive ortho-xylylene (or o-quinodimethane) intermediate. This

diene can be trapped in situ by a suitable dienophile in a Diels-Alder reaction to construct

complex polycyclic systems.[2][3] This powerful transformation is a cornerstone of its

application in advanced synthesis.

Bicyclo[4.2.0]octa-1,3,5-
triene-3-carbaldehyde

ortho-Xylylene
Intermediate (Diene)

 Heat (~180 °C)
(Ring Opening)

Diels-Alder Adduct
(Polycyclic System)

 [4+2] Cycloaddition

Dienophile
(e.g., N-Phenylmaleimide)

Click to download full resolution via product page

Caption: Thermal generation of an o-xylylene and subsequent trapping.

Applications in Research and Development
Polymer Chemistry: BCB-containing monomers are used to develop high-performance

polymers and thermosetting resins with low dielectric constants, suitable for

microelectronics.[2][9][10]

Medicinal Chemistry: The rigid scaffold and versatile aldehyde handle make it a valuable

starting material for synthesizing biologically active molecules and complex drug candidates.

[3][5]

Total Synthesis: The thermal ring-opening/Diels-Alder cascade is a powerful strategy for the

rapid construction of the core structures of various natural products.

Safety and Handling
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde is classified as harmful if swallowed, and

causes skin and serious eye irritation.[11] It may also cause respiratory irritation.[11]

Handling: Use only in a well-ventilated area, preferably a chemical fume hood.

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-

shields, and a lab coat.
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Storage: Store in a tightly closed container in a cool, dry place.

First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes.

Remove contact lenses if present and easy to do. Continue rinsing.[11]

Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this

chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b039329#bicyclo-4-2-0-octa-1-3-5-triene-3-
carbaldehyde-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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